molecular formula C12H10Cl2N2OS B6078936 2-(2,6-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(2,6-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B6078936
M. Wt: 301.2 g/mol
InChI Key: BPMBPPVIARUBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, commonly known as DMTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

DMTA has been widely studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMTA has shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, DMTA has been shown to have herbicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, DMTA has been studied for its potential applications in the development of new polymers and materials.

Mechanism of Action

The mechanism of action of DMTA is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can lead to various diseases. By inhibiting the production of ROS, DMTA may help protect cells from oxidative damage and prevent the development of diseases.
Biochemical and Physiological Effects
DMTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMTA can inhibit the activity of various enzymes involved in the production of ROS, including monoamine oxidase (MAO) and xanthine oxidase (XO). In vivo studies have shown that DMTA can protect against oxidative damage in various organs, including the brain, liver, and kidney. DMTA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMTA is its high purity and yield, making it suitable for large-scale production. DMTA is also stable under various conditions, making it easy to store and transport. However, one of the limitations of DMTA is its high cost, which may limit its use in certain applications. Additionally, the mechanism of action of DMTA is not fully understood, which may limit its development as a therapeutic agent.

Future Directions

There are several future directions for the research and development of DMTA. One area of research is the development of new therapeutic agents based on the structure of DMTA. Another area of research is the development of new pesticides and herbicides based on the herbicidal and insecticidal properties of DMTA. Additionally, further studies are needed to fully understand the mechanism of action of DMTA and its potential applications in various fields.

Synthesis Methods

DMTA can be synthesized through a multistep process involving the reaction of 2,6-dichloroaniline, 5-methyl-2-thiocyanatoacetamide, and sodium ethoxide. The resulting compound is then purified through recrystallization to obtain pure DMTA. This method has been reported to have a high yield and purity, making it suitable for large-scale production.

properties

IUPAC Name

2-(2,6-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-7-6-15-12(18-7)16-11(17)5-8-9(13)3-2-4-10(8)14/h2-4,6H,5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMBPPVIARUBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dichlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

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